Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate
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Overview
Description
Methyl 7-oxa-2-azaspiro[45]decane-4-carboxylate is a spiro compound characterized by a unique bicyclic structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar structure but lacks the methyl and carboxylate groups.
7-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride: Contains a methyl group and is often used in similar applications.
Uniqueness
Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)8-5-11-6-10(8)3-2-4-14-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
WRZVLNFZCAJZJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC12CCCOC2 |
Origin of Product |
United States |
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